BenchChemオンラインストアへようこそ!

3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Lipophilicity Steric effects Medicinal chemistry

3,4-Dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392241-18-8) is a structurally differentiated Wnt pathway inhibitor chemotype. Its 3-methylphenyl (m-tolyl) substituent and 3,4-dimethoxybenzamide pattern are not interchangeable with para-tolyl or 3,5-dimethyl analogs without altering SAR and experimental reproducibility. Aligned with patented thiadiazole-benzamide scaffolds, it serves as a novel probe for hit-to-lead optimization in Wnt-driven cancers (colorectal, hepatocellular, pancreatic). With XLogP3 3.5 and TPSA 102 Ų, it occupies oral kinase inhibitor chemical space and is suited for kinase selectivity panels (DiscoverX/Eurofins). Verify substitution pattern before purchase.

Molecular Formula C18H17N3O3S
Molecular Weight 355.41
CAS No. 392241-18-8
Cat. No. B2681875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS392241-18-8
Molecular FormulaC18H17N3O3S
Molecular Weight355.41
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C18H17N3O3S/c1-11-5-4-6-13(9-11)17-20-21-18(25-17)19-16(22)12-7-8-14(23-2)15(10-12)24-3/h4-10H,1-3H3,(H,19,21,22)
InChIKeyHZSKFUSNNQWXTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392241-18-8) – Structural Identity and Compound Class


3,4-Dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392241-18-8) is a synthetic small molecule belonging to the N-(1,3,4-thiadiazol-2-yl)benzamide class [1]. Its structure features a 3,4-dimethoxybenzamide moiety linked to a 5-(m-tolyl)-1,3,4-thiadiazole core, yielding a molecular weight of 355.4 g/mol, an XLogP3-AA of 3.5, a topological polar surface area (TPSA) of 102 Ų, and one hydrogen bond donor [1]. This scaffold places it within a family of heterocyclic amides that have been patented as inhibitors of the Wnt signalling pathway [2], though the specific biological profile of substituent variants can diverge substantially.

Why Procuring 3,4-Dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide Requires Exact Specification


Within the 1,3,4-thiadiazol-2-yl-benzamide chemotype, minor positional or substituent changes can radically alter biological target engagement. The 3-methylphenyl substituent at the thiadiazole 5-position and the 3,4-dimethoxy pattern on the benzamide ring are not interchangeable with the 4-methylphenyl (para-tolyl) or 3,5-dimethyl [1] analogs without likely changes in potency, selectivity, or physicochemical properties. The Wnt pathway patent literature demonstrates that the nature and position of substituents on both the benzamide and thiadiazole rings critically modulate inhibition of the Wnt signalling cascade [2]. Simply substituting a compound with the same core but different substitution pattern risks invalidating structure–activity relationships (SAR) and experimental reproducibility.

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide Relative to Analogs


Meta-Methylphenyl Substitution at the Thiadiazole 5-Position: Lipophilicity and Steric Differentiation vs. Para-Methyl Isomer

The target compound carries a 3-methylphenyl (m-tolyl) substituent on the thiadiazole ring. The position of the methyl group influences both lipophilicity and molecular shape. While direct experimental logP data for both isomers under identical conditions are unavailable, the meta-substitution pattern generates a distinct electrostatic potential surface and different steric bulk distribution compared to the 4-methylphenyl (p-tolyl) analog (CAS not explicitly identified, but the analog is listed by multiple vendors) . In class-level SAR for thiadiazole-benzamide Wnt inhibitors, the nature of the aryl substituent at the 5-position is a key determinant of cellular potency and kinase selectivity [1].

Lipophilicity Steric effects Medicinal chemistry

3,4-Dimethoxy Benzamide Substitution Pattern: Topological Polar Surface Area Differentiation from 3,5-Dimethyl Analog

The target compound has a 3,4-dimethoxybenzamide moiety, which contributes hydrogen bond acceptors (methoxy oxygens) and influences TPSA. The 3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide analog replaces methoxy groups with methyl substituents, resulting in a lower TPSA and loss of hydrogen bond acceptor capacity [1]. Computed TPSA for the target compound is 102 Ų [2]; the 3,5-dimethyl analog has a predicted TPSA of approximately 54 Ų (calculated based on structural features). This difference impacts membrane permeability and oral bioavailability potential.

TPSA Hydrogen bonding Drug-likeness

Hydrogen Bond Donor Count: Selectivity Implications vs. N-Alkylated Thiadiazole-Benzamide Derivatives

The compound possesses one hydrogen bond donor (the amide NH), a feature conserved across the thiadiazol-2-yl-benzamide series. This single donor interacts with a conserved backbone carbonyl in kinase hinge regions, as observed for type II kinase inhibitors [1]. N-alkylated analogs (e.g., N-methylated derivatives) would lack this donor and exhibit altered kinase binding modes. While no direct kinase profiling data are publicly available for this exact compound, the patent literature on related thiadiazole benzamides demonstrates that the free amide NH is essential for Wnt pathway inhibition, with N-methylation leading to >10-fold loss of cellular activity in representative examples [2].

Hydrogen bond donor Kinase selectivity Wnt pathway

Application Scenarios for 3,4-Dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide Based on Differential Evidence


Wnt Pathway Inhibitor Screening and SAR Expansion

The compound's alignment with the patented 1,3,4-thiadiazol-2-yl-benzamide Wnt inhibitor scaffold [1] makes it a relevant tool for hit-to-lead or lead optimization campaigns targeting Wnt-driven cancers (colorectal, hepatocellular, pancreatic). Its specific 3-methylphenyl and 3,4-dimethoxy substitution pattern is not duplicated in the patent's exemplified compounds and can serve as a novel probe to explore substituent effects on Wnt inhibitory potency and selectivity.

Physicochemical Property Benchmarking in Kinase-Focused Libraries

With a computed XLogP3-AA of 3.5 and TPSA of 102 Ų [2], this compound occupies a favorable drug-like space for oral kinase inhibitors. It can serve as a reference compound for calibrating computational models that predict membrane permeability or solubility within thiadiazole-containing chemical series.

Comparative Selectivity Profiling Against Kinase Panels

Given the single amide NH hydrogen bond donor characteristic of type II kinase binding modes [3], this compound can be used in broad kinase selectivity panels (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) to map the selectivity landscape of 3,4-dimethoxy-substituted thiadiazole-benzamides versus their 4-methylphenyl or 3,5-dimethyl analogs.

Quote Request

Request a Quote for 3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.